Cas no 873009-65-5 (Benzonitrile, 4-(2-methyl-4-oxazolyl)-)

Benzonitrile, 4-(2-methyl-4-oxazolyl)- 化学的及び物理的性質
名前と識別子
-
- Benzonitrile, 4-(2-methyl-4-oxazolyl)-
- 873009-65-5
- SCHEMBL10282407
- 4-(2-methyl-1,3-oxazol-4-yl)benzonitrile
- VHDRWIJOSLFZOQ-UHFFFAOYSA-N
- 4-(2-Methyloxazol-4-yl)benzonitrile
- DB-379610
- 4-(2-Methyl-4-oxazolyl)benzonitrile
- CS-0197620
- MFCD30470852
-
- MDL: MFCD30470852
- インチ: InChI=1S/C11H8N2O/c1-8-13-11(7-14-8)10-4-2-9(6-12)3-5-10/h2-5,7H,1H3
- InChIKey: VHDRWIJOSLFZOQ-UHFFFAOYSA-N
- ほほえんだ: CC1=NC(=CO1)C2=CC=C(C=C2)C#N
計算された属性
- せいみつぶんしりょう: 184.063662883Da
- どういたいしつりょう: 184.063662883Da
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 237
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.1
- トポロジー分子極性表面積: 49.8Ų
Benzonitrile, 4-(2-methyl-4-oxazolyl)- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB542524-1g |
4-(2-Methyloxazol-4-yl)benzonitrile; . |
873009-65-5 | 1g |
€1338.60 | 2025-02-27 | ||
1PlusChem | 1P023N96-250mg |
4-(2-METHYLOXAZOL-4-YL)BENZONITRILE |
873009-65-5 | 95% | 250mg |
$303.00 | 2024-04-20 | |
abcr | AB542524-1 g |
4-(2-Methyloxazol-4-yl)benzonitrile; . |
873009-65-5 | 1g |
€1,005.40 | 2023-04-14 | ||
abcr | AB542524-250 mg |
4-(2-Methyloxazol-4-yl)benzonitrile; . |
873009-65-5 | 250MG |
€435.70 | 2023-04-14 | ||
abcr | AB542524-250mg |
4-(2-Methyloxazol-4-yl)benzonitrile; . |
873009-65-5 | 250mg |
€583.70 | 2025-02-27 | ||
1PlusChem | 1P023N96-1g |
4-(2-METHYLOXAZOL-4-YL)BENZONITRILE |
873009-65-5 | 95% | 1g |
$724.00 | 2024-04-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1268290-1g |
4-(2-Methyloxazol-4-yl)benzonitrile |
873009-65-5 | 97% | 1g |
¥3815.00 | 2024-04-27 | |
Ambeed | A496763-1g |
4-(2-Methyloxazol-4-yl)benzonitrile |
873009-65-5 | 97% | 1g |
$556.0 | 2024-08-02 |
Benzonitrile, 4-(2-methyl-4-oxazolyl)- 関連文献
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Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
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Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514
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Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
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Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
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6. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
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Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
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Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
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Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
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Rou Jun Toh,Zdeněk Sofer,Jan Luxa,David Sedmidubský,Martin Pumera Chem. Commun., 2017,53, 3054-3057
Benzonitrile, 4-(2-methyl-4-oxazolyl)-に関する追加情報
Benzonitrile, 4-(2-methyl-4-oxazolyl): A Comprehensive Overview
Benzonitrile, 4-(2-methyl-4-oxazolyl) (CAS No. 873009-65-5) is a versatile compound with significant applications in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has garnered attention for its potential in the development of novel therapeutic agents. In this article, we will delve into the chemical properties, synthesis methods, and recent advancements in the research and application of benzonitrile, 4-(2-methyl-4-oxazolyl).
The molecular formula of benzonitrile, 4-(2-methyl-4-oxazolyl) is C11H9N3O, and it has a molecular weight of approximately 199.20 g/mol. The compound consists of a benzene ring substituted with a nitrile group at the para position and a 2-methyl-4-oxazolyl moiety. The presence of these functional groups imparts unique chemical and biological properties to the molecule.
In terms of chemical synthesis, benzonitrile, 4-(2-methyl-4-oxazolyl) can be prepared through various routes. One common method involves the reaction of 4-cyanobenzaldehyde with methyl isocyanide in the presence of a suitable catalyst. This reaction typically proceeds via a condensation mechanism, leading to the formation of the desired product. Another approach involves the use of transition metal-catalyzed cross-coupling reactions, which have gained popularity due to their efficiency and selectivity.
The biological activity of benzonitrile, 4-(2-methyl-4-oxazolyl) has been extensively studied in recent years. Research has shown that this compound exhibits potent anti-inflammatory and anti-cancer properties. For instance, studies have demonstrated that benzonitrile, 4-(2-methyl-4-oxazolyl) can inhibit the activation of nuclear factor-kappa B (NF-κB), a key transcription factor involved in inflammation and cancer progression. Additionally, it has been reported to induce apoptosis in various cancer cell lines, making it a promising candidate for further drug development.
In the context of medicinal chemistry, benzonitrile, 4-(2-methyl-4-oxazolyl) has been used as a building block for the synthesis of more complex molecules with enhanced biological activities. For example, researchers have incorporated this compound into multi-target directed ligands (MTDLs) designed to simultaneously modulate multiple biological targets associated with neurodegenerative diseases such as Alzheimer's disease. These MTDLs have shown improved efficacy and reduced side effects compared to traditional mono-target drugs.
The pharmacokinetic properties of benzonitrile, 4-(2-methyl-4-oxazolyl) are also an important consideration in its application as a therapeutic agent. Studies have indicated that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. It has good oral bioavailability and is stable under physiological conditions, making it suitable for further preclinical and clinical evaluation.
In conclusion, benzonitrile, 4-(2-methyl-4-oxazolyl) (CAS No. 873009-65-5) is a promising compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique chemical structure and biological activities make it an attractive candidate for the development of novel therapeutic agents targeting inflammation and cancer. Ongoing research continues to explore new applications and optimize its properties for clinical use.
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